Compound Description: This compound features a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, similar to the target compound. It was synthesized and characterized spectrally, with subsequent docking studies performed. []
Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), developed by GlaxoSmithKline. This compound exhibits promising activity against various endoplasmic reticulum stress-related diseases. []
Compound Description: This research investigates a 7-carbapurine moiety linked to 2-deoxy-2-fluoro-β-d-ribose. The study focuses on structural analysis, particularly the conformation and bond lengths within the molecule, as well as its crystal packing behavior influenced by hydrogen bonding. []
Compound Description: This compound, bearing a pyrrolo[2,3-d]pyrimidine scaffold, was synthesized via a reaction with 2-(1H-imidazol-4-yl)-N-methylethanamine. []
Compound Description: This study focuses on N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives designed as inhibitors for NF-κB inducing kinase (NIK), aiming to treat psoriasis. These derivatives exhibit potent NIK inhibitory activity and effectively alleviate psoriasis symptoms in mice models. []
Compound Description: PF-06459988 is a third-generation, irreversible inhibitor targeting T790M-containing EGFR mutants, developed by Pfizer. It demonstrates high potency and selectivity for these mutants, offering a potential therapeutic strategy for resistant cancers. []
Compound Description: This compound, an N(9)-functionalized 7-deazapurine, was synthesized via regioselective N-alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. Its logP values were calculated alongside a series of N(9)-functionalized purines and their isosteres. []
Compound Description: This bischlorinated deazaguanine, a modified DNA base recognized by the DNA repair enzyme MGMT, was successfully synthesized. Its significance lies in its potential to induce DNA damage and trigger repair mechanisms. []
Compound Description: This compound acts as an antitumor agent by primarily targeting thymidylate synthase. Unlike traditional antifolates, it focuses on thymidylate synthase inhibition rather than interfering with purine synthesis. []
Compound Description: Developed by Pfizer, PF-06447475 acts as a highly potent, selective, brain-penetrant, and in vivo active LRRK2 kinase inhibitor. This compound shows promise for treating Parkinson's disease by targeting the LRRK2 kinase. []
Compound Description: PF-06651600 is the first orally active and highly selective JAK3 inhibitor, developed by Pfizer. It achieves its selectivity through covalent interaction with Cys-909 in JAK3. []
Compound Description: This study focuses on a series of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines designed as dual inhibitors of Aurora kinase A (AURKA) and epidermal growth factor receptor kinase (EGFR). The study investigates their potential as anticancer agents. []
Compound Description: This research focuses on a new class of receptor-interacting protein kinase 1 (RIPK1) inhibitors based on the 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3- d]pyrimidin-4-amine scaffold. These derivatives demonstrated potent RIPK1 inhibition and significant antimetastatic activity. []
Compound Description: Ara-Tubercidin, a nucleoside analog, distinguishes itself by being resistant to deamination by adenosine deaminase, unlike the structurally similar Ara-A. []
Compound Description: This compound, a potential antimalarial drug, is structurally analyzed in its monohydrate form. The study highlights the impact of the water molecule on its melting point and describes its crystal structure. []
Compound Description: Developed as a selective JAK1 inhibitor, this compound showcases promising in vitro and in vivo efficacy in rheumatoid arthritis models. []
Compound Description: This study delves into the distinct binding mechanisms and activities of the two enantiomers of a potent irreversible covalent inhibitor targeting the oncogenic fibroblast growth factor receptor 4 (FGFR4). []
Compound Description: This acycloguanosine analog, structurally similar to the antiviral acycloguanosine, is anticipated to exhibit antiviral activity due to its potential for phosphorylation by thymidine kinases. []
19. 7-Desaza-2′-desoxyxanthosin and 7-Desaza-2′-desoxyspongosin []
Compound Description: This study explores the synthesis of these two novel pyrrolo[2,3-d]-pyrimidine deoxynucleosides, highlighting their potential as antimetabolites in biological systems. []
Compound Description: These novel carbocyclic analogs of 7-deazaguanosine, particularly compounds 10a and 10b, exhibit selective antiviral activity against HSV1 and HSV2 in cell culture. []
Compound Description: This compound, a functionalized derivative of the nucleoside antibiotic tubercidin, was synthesized through regioselective N-alkylation and subsequent modifications. []
22. 7-Substituted Derivatives of N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo(2,3-d)pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid (ALIMTA) []
Compound Description: This study describes a synthetic method for preparing a series of N-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines, expanding the chemical diversity within this compound class. []
24. 7H-Pyrrolo[2,3-d]pyrimidin-4-amines []
Compound Description: This study introduces a one-step synthesis for various substituted 7H-Pyrrolo[2,3-d]pyrimidin-4-amines, exploring their potential as pesticides. []
25. Pyrrolo[2,3-d]pyrimidine Analogues of N-{4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-propyl]benzoyl}-L-glutamic acid (TNP-351) []
Compound Description: This research investigates the synthesis and anticancer activity of two three-atom-bridged analogs of the potent antitumor agent TNP-351. These analogs offer structural variations within the pyrrolo[2,3-d]pyrimidine class for enhanced anticancer activity. []
Compound Description: This research focuses on an amorphous form of this compound for potential use in treating or preventing cancer, particularly solid tumors and hematological cancers. []
Compound Description: This study investigates a series of N-{2-amino-4-substituted [(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acids, revealing their potent cytotoxic activity against human leukemic cells in culture. []
Compound Description: This compound's crystal structure is analyzed, revealing complex sheets formed by multiple hydrogen bonds, providing insight into its solid-state interactions. []
Compound Description: This study focuses on an efficient and environmentally friendly synthesis of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a valuable intermediate in organic synthesis. []
Compound Description: This study involves characterizing a series of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines using various NMR techniques, highlighting their structural features. []
Compound Description: This research focuses on the structural elucidation of a ribofuranosyl-pyrrolo derivative, highlighting its conformational features and crystal packing arrangement influenced by hydrogen bonding. []
32. 5-Alkynyl-4-chloro- and 4-alkynyl-5-chloro-2-methylpyridazin-3(2H)-ones []
Compound Description: This study introduces a novel synthetic pathway for synthesizing 1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-ones and their regioisomers, utilizing 5-alkynyl-4-chloro- and 4-alkynyl-5-chloropyridazinones as key starting materials. []
Compound Description: This study reports the crystal structure of a complex heterocyclic compound, highlighting the conformation of the piperidine ring and the presence of water-mediated intermolecular hydrogen bonds. []
Compound Description: This research investigates various crystalline forms of (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, focusing on their pharmaceutical potential and methods of use in cancer treatment. []
Compound Description: This research explores the phase-transfer glycosylation of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine to synthesize 2-deoxy-β-D-ribofuranosides related to 2′-deoxy-7-carbaguanosine. This study highlights the challenges posed by alkali-labile protecting groups and introduces solid–liquid phase-transfer glycosylation as a solution. []
Compound Description: This study focuses on the favored O-glycosidic bond formation during the ribosylation of 5-Methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, highlighting the regioselectivity of this reaction. []
Compound Description: This study investigates the synthesis of Ara-Tubercidin and its 5′-phosphates using phase-transfer glycosylation of 4-Amino-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine as a key step. []
Compound Description: This research describes the synthesis of a regioisomer of LY231514, a potent thymidylate synthase (TS) inhibitor and antitumor agent. The study investigates the impact of shifting the ethanobenzoylglutamate moiety to the 6-position of the pyrrolopyrimidine ring system, resulting in complete loss of biological activity. []
Compound Description: This study focuses on benzoyl ring-halogenated classical 2-amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine antifolates as inhibitors of thymidylate synthase (TS) and antitumor agents. The study highlights the potency of these compounds as TS inhibitors and their ability to circumvent resistance and toxicity associated with clinically used folate-based TS inhibitors. []
4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine is a synthetic compound that belongs to the class of pyrrolopyrimidines. This compound is notable for its structural complexity and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Source
This compound can be sourced from various chemical suppliers and is often utilized in research settings. Its synthesis and properties have been documented in scientific literature, including databases such as PubChem and ChemSpider, which provide detailed information on its chemical structure and properties.
Classification
4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine is classified as an organic compound with a molecular formula of C12H8ClIN4 and a molar mass of approximately 370.58 g/mol. It features a pyrrolo[2,3-d]pyrimidine core structure, which is significant in various biological activities.
Synthesis Analysis
Methods
The synthesis of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine typically involves multi-step organic reactions. Common methods include:
Formation of the Pyrrolo-Pyrimidine Core: The initial step often involves cyclization reactions between appropriate precursors to form the pyrrolo-pyrimidine scaffold.
Halogenation: Chlorination and iodination can be performed using reagents such as thionyl chloride for chlorination and iodine or iodine monochloride for iodination.
Amination: The introduction of the amino group at the 2-position can be achieved through nucleophilic substitution reactions.
Technical Details
The reaction conditions (e.g., temperature, solvent choice) and purification techniques (like recrystallization or chromatography) are crucial for obtaining high yields and purity of the final product. The use of protective groups during synthesis may also be necessary to prevent undesired reactions at sensitive sites on the molecule.
This structure features a chlorine atom, an iodine atom, and an amino group, which contribute to its biological activity.
Chemical Reactions Analysis
Reactions
The compound can undergo various chemical reactions typical for amines and halogenated compounds:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The halogen substituents can facilitate coupling reactions with other aromatic systems or nucleophiles.
Reduction Reactions: The compound may also be subjected to reduction conditions to modify functional groups.
Technical Details
Reactions are generally performed under controlled conditions, with solvents like dimethyl sulfoxide or acetonitrile being common choices to enhance solubility and reactivity.
Mechanism of Action
Process
The mechanism of action for 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in signaling pathways.
Data
Research indicates that compounds within this class may exhibit kinase inhibition properties, potentially affecting cell proliferation and survival pathways in cancer cells.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a solid crystalline substance.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide; limited solubility in water.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
Reactivity: Reacts with strong acids or bases; halogen substituents can participate in further chemical transformations.
Relevant analyses would include melting point determination, spectral analysis (NMR, IR), and chromatography for purity assessment.
Applications
Scientific Uses
4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine has potential applications in:
Pharmaceutical Development: As a lead compound for developing drugs targeting specific cancers or inflammatory diseases due to its kinase inhibition properties.
Biochemical Research: Used as a tool compound to study biological pathways involving kinases or other related enzymes.
Research continues to explore its full therapeutic potential across various fields within medicinal chemistry.
Introduction to Pyrrolopyrimidine Derivatives
Structural and Functional Significance of Pyrrolo[2,3-d]pyrimidine Scaffolds
The pyrrolo[2,3-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure that combines pyrrole and pyrimidine rings. This framework serves as a versatile bioisostere for purine nucleobases, enabling targeted interactions with ATP-binding sites of kinases and other enzymatic targets [1][8]. The scaffold's planar geometry facilitates π-π stacking interactions within hydrophobic protein pockets, while its nitrogen atoms provide hydrogen-bonding acceptors and donors crucial for molecular recognition. The specific regiochemistry of the [2,3-d] fusion distinguishes it from other isomers by positioning the pyrrole nitrogen at the 1-position, which influences both electronic distribution and synthetic accessibility. This molecular architecture underpins the scaffold's prevalence in pharmaceuticals, exemplified by FDA-approved agents like Tofacitinib (a JAK inhibitor) where the pyrrolopyrimidine core enables potent kinase modulation [1]. The inherent synthetic flexibility allows for regioselective functionalization at C-2, C-4, C-5, and C-7 positions, enabling rational optimization of pharmacological properties.
Role of Halogenation (Cl, I) in Modulating Bioactivity and Reactivity
Halogen atoms serve as critical design elements in pyrrolopyrimidine chemistry due to their dual roles in directing synthetic transformations and enhancing target engagement. Chlorine at C-4 functions as an electron-withdrawing group that activates the ring toward nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing nitrogen-based functionalities (e.g., amines, anilines) under mild conditions [1] . Studies demonstrate that HCl (0.1 equiv) in aqueous media accelerates C-4 amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines while minimizing solvolysis side products . In contrast, iodine at C-5 or aromatic positions acts as a sterically tunable handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). The synergistic combination of chlorine and iodine within a single molecule enables orthogonal derivatization pathways: the chlorine facilitates SNAr at C-4, while the iodine enables arylation or alkynylation at C-5. Additionally, heavy halogen atoms like iodine enhance membrane permeability through increased lipophilicity (cLogP +0.8–1.2 per I atom) and can form halogen bonds with carbonyl oxygen atoms in target proteins, as observed in kinase crystal structures [4][7].
Applications of 4-Amino-Substituted Pyrrolopyrimidines in Medicinal Chemistry
4-Aminopyrrolopyrimidines constitute a therapeutically significant subclass due to their ability to mimic adenine in kinase interactions. The 4-amino group serves as a hydrogen bond donor-acceptor pair that competitively occupies the kinase hinge region, disrupting ATP binding. Clinical candidates featuring this motif include kinase inhibitors targeting JAK, LIMK, ROCK, and EGFR pathways [5][6][8]. Structure-activity relationship (SAR) studies reveal that antitumor potency correlates with substitutions on the 4-amino group, where N-aryl or heteroaryl moieties enhance topoisomerase inhibition and microtubule disruption. For instance, compound 4.1.88 (Table 4) exhibits microtubule depolymerization at EC50 = 7.4 nM by integrating a 4-methoxy-N-methylaniline group onto the pyrrolo[3,2-d]pyrimidin-4-amine core [6]. The 4-amino functionality also provides a synthetic handle for introducing solubilizing groups (e.g., morpholine, piperazine) to optimize pharmacokinetic profiles. Beyond oncology, these derivatives show promise in treating inflammatory diseases, as evidenced by Tofacitinib derivatives where 4-N-cyclopropylamine confers JAK1/3 selectivity [1].
Table 1: Bioactivity of Representative 4-Aminopyrrolopyrimidine Derivatives
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.